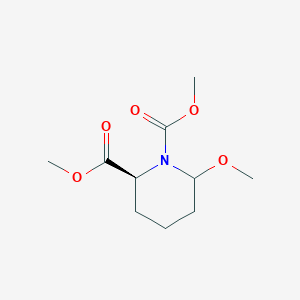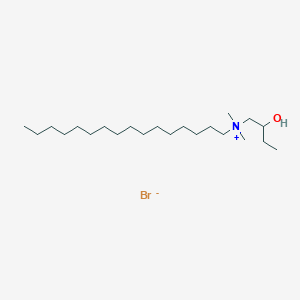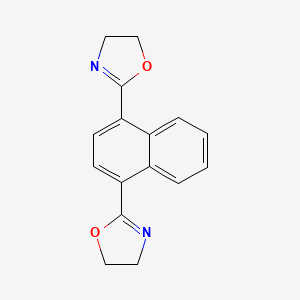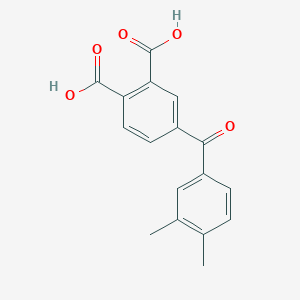![molecular formula C36H62N4 B14262467 N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine CAS No. 141367-06-8](/img/structure/B14262467.png)
N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine: is a synthetic organic compound known for its unique structure and properties. This compound features two phenylethylamine groups attached to a central octane-1,8-diamine backbone, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine typically involves a multi-step process:
Formation of Intermediate Amines: The initial step involves the reaction of hexylamine with 2-phenylethylamine under controlled conditions to form intermediate amines.
Coupling Reaction: These intermediate amines are then coupled with octane-1,8-diamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reactions under optimized conditions.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Investigated for its potential therapeutic effects, including its role as a potential drug candidate for neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets amine receptors and enzymes involved in neurotransmitter regulation.
Pathways Involved: It modulates signaling pathways by binding to receptors and inhibiting enzyme activity, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Methoctramine: A similar compound with a tetrahydrochloride hydrate form, known for its use as a muscarinic receptor antagonist.
1,8-Bis(dimethylamino)naphthalene: Known for its exceptional basicity and use as a non-nucleophilic base.
Uniqueness: N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine stands out due to its dual phenylethylamine groups, which confer unique binding properties and potential therapeutic applications not observed in similar compounds.
Eigenschaften
CAS-Nummer |
141367-06-8 |
|---|---|
Molekularformel |
C36H62N4 |
Molekulargewicht |
550.9 g/mol |
IUPAC-Name |
N,N'-bis[6-(2-phenylethylamino)hexyl]octane-1,8-diamine |
InChI |
InChI=1S/C36H62N4/c1(3-15-27-37-29-17-5-7-19-31-39-33-25-35-21-11-9-12-22-35)2-4-16-28-38-30-18-6-8-20-32-40-34-26-36-23-13-10-14-24-36/h9-14,21-24,37-40H,1-8,15-20,25-34H2 |
InChI-Schlüssel |
SQDWLKAJCKVCDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCCCCCCCNCCCCCCNCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)


![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)

![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)



